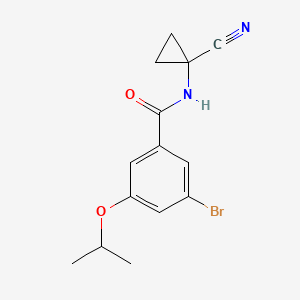![molecular formula C11H13N3O4S2 B2794764 1-Methylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole CAS No. 868218-93-3](/img/structure/B2794764.png)
1-Methylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of imidazole and has a nitro group attached to the phenyl ring. The aim of
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Tetrazole Reactions and Synthesis: 5-Methylsulfinyl-1-(4-nitrophenyl)tetrazole, a related compound, demonstrates its utility in the synthesis of functionally substituted tetrazoles, which are extensively used in creating new medical agents (Egorova et al., 2005).
- Antibacterial Properties: Methylsulfinyl and methylsulfonyl analogs of nitrofurans, including compounds like 5-methylsulfinyl-2-furaldehyde semicarbazone, have been researched for their antibacterial properties against gram-negative and gram-positive organisms (Ekström et al., 1975).
Biological and Medicinal Research
- Antimycotic and Genotoxic Properties: Studies on 1-methyl-1H-imidazole derivatives have explored their antimycotic and genotoxic activities. Compounds like 2-methanesulfonyl-1-methyl-5-nitro-1H-imidazole have been identified as having moderate antifungal properties against dermatophytes (Zani et al., 1995).
- Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors: Research involving compounds like 1-methylsulfonyl-2-[2-(2,4-dichlorophenyl)ethyl]imidazole has contributed to the study of GSK-3β inhibitors. These inhibitors are linked to Alzheimer's disease and have potential in brain imaging studies (Kumata et al., 2015).
Agricultural Applications
- Antibacterial Activity Against Rice Bacterial Leaf Blight: Sulfone derivatives, such as 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole, have shown effective antibacterial activity against rice bacterial leaf blight. These compounds also enhance plant resistance and improve chlorophyll content in rice (Shi et al., 2015).
Propriétés
IUPAC Name |
1-methylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S2/c1-20(17,18)13-6-5-12-11(13)19-8-9-3-2-4-10(7-9)14(15)16/h2-4,7H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAZWBTUKTOMXOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN=C1SCC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylsulfonyl-2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![S-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl} ethanethioate](/img/structure/B2794682.png)
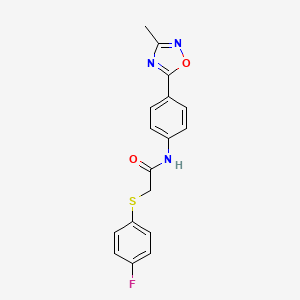
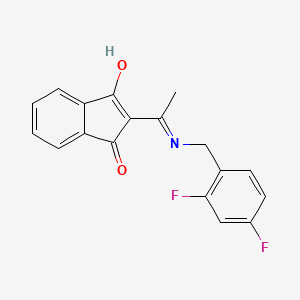
![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2794686.png)
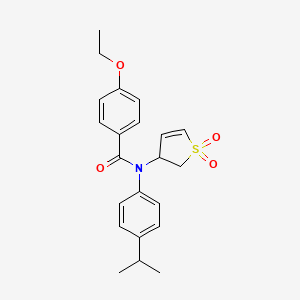
![N-(4-isopropylphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)
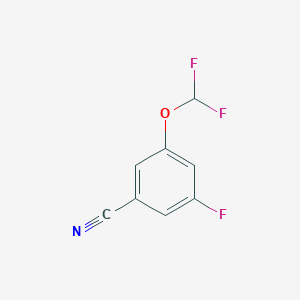
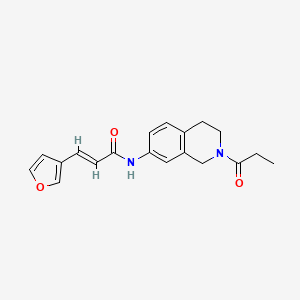
![6-[(3,4-dichlorophenyl)methyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2794697.png)
![Ethyl 4-[(15S)-12,14-dioxo-10-phenyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoate](/img/structure/B2794699.png)
![N-(2-ethoxyphenyl)-N'-[1-(propylsulfonyl)-2,3-dihydro-1H-indol-6-yl]urea](/img/structure/B2794700.png)
![3,5-Dinitrobenzoic acid; [(4-cyanophenyl)sulfanyl]methanimidamide](/img/structure/B2794701.png)
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2794702.png)
